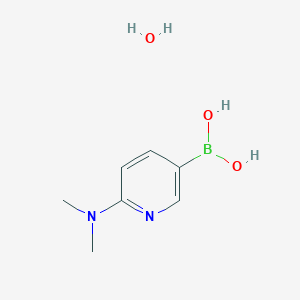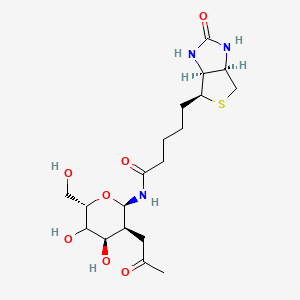
INDIUM CHLORIDE, HYDROUS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium(III) chloride, also known as trichloroindigane or indium trichloride, is a white, flaky solid . It is an indium halide and is used as a Lewis acid in various organic transformations . It is also used in the preparation of many semiconductor materials due to its optoelectronic properties .
Synthesis Analysis
Indium(III) chloride can be synthesized using an electrochemical cell in a mixed methanol-benzene solution . It is also reported that indium reacts quickly with chlorine to produce the trichloride .Molecular Structure Analysis
Indium(III) chloride crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In(III) centers . This structure is similar to that seen in YCl3 .Chemical Reactions Analysis
Indium(III) chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It can also be used as a catalyst to synthesize indolylindolines through self-addition of indoles .Physical And Chemical Properties Analysis
Indium(III) chloride is a white, flaky solid with a density of 3.46 g/mL at 25 °C . It forms colorless diffuse crystals of rhombic shape .科学研究应用
Indium Chloride, Hydrous, also known as Indium (III) Chloride, is a white, flaky solid with applications in organic synthesis as a Lewis acid . It’s the most available soluble derivative of indium . Here are some of its applications:
-
Medical and Biological Applications
- Indium (III) complexes are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications .
- The properties of these complexes depend on the primary ligand used for their syntheses .
- Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium (III) are discussed .
- These complexes have shown potential in antibacterial, antifungal, and antiviral applications .
- Other biological applications include anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
- Overall, indium (III) complexes have displayed good performance in all these biological and medical applications .
-
Catalyst in Chemistry
-
Electrowinning Applications
-
Synthesis and Structure
- Indium (III) chloride is a relatively electropositive metal that reacts quickly with chlorine to give the trichloride .
- It’s very soluble and deliquescent .
- A synthesis has been reported using an electrochemical cell in a mixed methanol-benzene solution .
- Like AlCl3 and TlCl3, InCl3 crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In (III) centers .
-
Reactions
- InCl3 is a Lewis acid and forms complexes with donor ligands .
- For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .
- In diethyl ether solution, InCl3 reacts with lithium hydride, LiH, to form an unstable compound that decomposes below 0 °C .
- This compound is reacted in situ in organic synthesis as a reducing agent .
-
Radiopharmaceutical Agents
-
Friedel-Crafts Acylations and Diels-Alder Reactions
-
Synthesis of Dithiocarbamate
-
Electrochemical Cell
安全和危害
未来方向
属性
CAS 编号 |
143983-91-9 |
|---|---|
产品名称 |
INDIUM CHLORIDE, HYDROUS |
分子式 |
Cl3H2InO |
分子量 |
239.19 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)